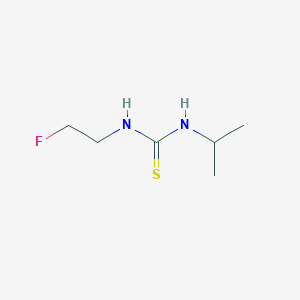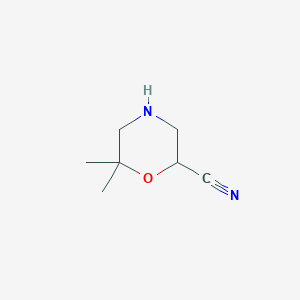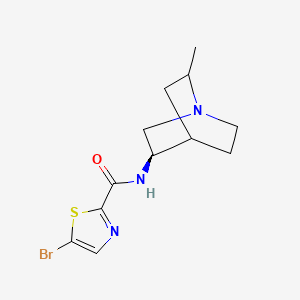![molecular formula C11H21BrO B13081089 1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane](/img/structure/B13081089.png)
1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane is an organic compound that features a cyclohexane ring substituted with a bromoalkyl ether group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane typically involves the reaction of 3-methylcyclohexanol with 1-bromo-2-methylpropane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromoalkyl ether group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination: Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic substitution: Corresponding ethers, nitriles, or amines.
Elimination: Alkenes such as 3-methylcyclohexene.
Oxidation: Alcohols or ketones depending on the oxidizing agent used.
Scientific Research Applications
1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane involves its interaction with molecular targets through its bromoalkyl ether group. This group can undergo nucleophilic substitution reactions with biological nucleophiles such as thiols and amines, leading to the formation of covalent bonds with proteins and enzymes. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]octane
- 2-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]octane
- tert-Butyl bromide
Uniqueness
1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct reactivity and properties compared to other similar compounds. The presence of the bromoalkyl ether group allows for versatile chemical transformations and applications in various fields of research.
Properties
Molecular Formula |
C11H21BrO |
|---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
1-(1-bromo-2-methylpropan-2-yl)oxy-3-methylcyclohexane |
InChI |
InChI=1S/C11H21BrO/c1-9-5-4-6-10(7-9)13-11(2,3)8-12/h9-10H,4-8H2,1-3H3 |
InChI Key |
PMVHYKMNDFGWHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)OC(C)(C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13081015.png)



![4-[(2,5-Dichlorophenyl)methylidene]piperidine](/img/structure/B13081038.png)
![Diethyl({3-[(2-methyloxolan-3-yl)amino]propyl})amine](/img/structure/B13081041.png)

![2-{[(3,4-Dibromophenyl)methyl]amino}ethan-1-ol](/img/structure/B13081050.png)
![tert-Butyl 6-cyano-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-1'-carboxylate](/img/structure/B13081054.png)





